N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Description

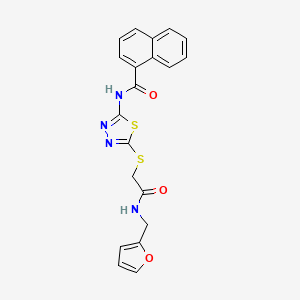

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((furan-2-ylmethyl)amino)-2-oxoethyl group and a 1-naphthamide moiety. The 1,3,4-thiadiazole ring is known for its electron-deficient nature, enabling diverse biological interactions, while the furan-2-ylmethyl group may enhance lipophilicity and binding affinity.

Properties

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c25-17(21-11-14-7-4-10-27-14)12-28-20-24-23-19(29-20)22-18(26)16-9-3-6-13-5-1-2-8-15(13)16/h1-10H,11-12H2,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJAPSISVZAVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound that combines multiple functional groups, contributing to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthamide core linked to a thiadiazole moiety and a furan derivative. Its molecular formula is , with a molecular weight of approximately 490.6 g/mol. The presence of these functional groups enhances its reactivity and interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 490.6 g/mol |

| Structural Components | Thiadiazole, Furan, Naphthamide |

Biological Activities

Research indicates that compounds containing thiadiazole structures exhibit significant biological activities, including:

- Antimicrobial Activity :

- Anticancer Properties :

- Antiviral Effects :

- Anti-inflammatory Activity :

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Induction of Cellular Stress : By disrupting cellular homeostasis, the compound can trigger stress responses leading to apoptosis in targeted cells.

Case Studies and Research Findings

Several studies have investigated the efficacy of similar compounds:

- Antimicrobial Efficacy :

- Cytotoxicity Assays :

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have been studied for their efficacy against various pathogens. N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide may also possess similar therapeutic potential due to its structural components.

Anticancer Activity

Preliminary studies suggest that this compound may selectively target cancer cells. The presence of the furan moiety and thiadiazole ring enhances its potential as an anticancer agent. In vitro studies are necessary to evaluate its effectiveness against specific cancer cell lines and to understand the underlying mechanisms of action .

Anti-inflammatory Effects

The amide linkage in the compound may contribute to anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of Thiadiazole Ring : Using appropriate reagents to create the thiadiazole structure.

- Furan Derivative Synthesis : Incorporating the furan moiety through condensation reactions.

- Amide Bond Formation : Coupling the synthesized components to form the final product.

These methods are crucial for obtaining high-purity compounds suitable for biological evaluation.

Case Study 1: Antimicrobial Efficacy

A study conducted on thiadiazole derivatives demonstrated that compounds with similar structures showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be further evaluated for its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In a recent study focused on the anticancer properties of thiadiazole derivatives, several compounds were found to inhibit tumor growth in vitro. The unique combination of functional groups in this compound positions it as a promising candidate for future anticancer drug development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of 1-naphthamide and furan-2-ylmethylamino groups. Key analogues include:

- Thiadiazole Modifications: Ethylthio (4y) and benzylthio (5h) groups improve synthetic yields (79–88%) and modulate melting points (133–170°C) . The furan-2-ylmethylamino group in the target compound may enhance metabolic stability compared to aliphatic substituents .

- Amide Variations: 1-Naphthamide (target) vs. Urea-linked analogues (4j) exhibit antiproliferative activity, suggesting that substituting the amide with urea could diversify biological effects .

Physicochemical Properties

- Melting Points : Range from 133°C (5h, benzylthio) to 170°C (5g, ethylthio), correlating with substituent bulk and symmetry .

- Molecular Weights : The target compound (C20H17N5O3S2, MW: 455.5) is lighter than 897613-74-0 (C20H21N5O5S3, MW: 507.6), likely due to the pyrrolidine-sulfonyl group .

- Solubility : Benzylthio (5h) and methoxy groups (5k) may improve solubility in polar solvents compared to halogenated derivatives .

Preparation Methods

Thiadiazol Core Formation via Cyclization

The 1,3,4-thiadiazol-2-amine nucleus is synthesized through cyclocondensation of thiosemicarbazide derivatives. A validated protocol involves treating thiosemicarbazide with carbon disulfide in alkaline conditions, followed by acid-mediated cyclodehydration. For instance, refluxing thiosemicarbazide with carbon disulfide in aqueous potassium hydroxide (1:2 molar ratio) at 80°C for 6 hours yields 5-amino-1,3,4-thiadiazol-2-thiol as a pale-yellow solid (Yield: 72–78%). This intermediate serves as the foundational building block for subsequent derivatization.

Thioether Linkage Installation

Alkylation of the thiol group at position 5 of the thiadiazol ring introduces the ethyl spacer. Reacting 5-amino-1,3,4-thiadiazol-2-thiol with 2-bromoethyl acetate in N,N-dimethylformamide containing anhydrous potassium carbonate (1.5 equiv) at 60°C for 12 hours affords 5-(2-acetoxyethylthio)-1,3,4-thiadiazol-2-amine (Yield: 65–70%). The acetate protecting group ensures chemoselectivity during subsequent hydrolysis.

Sequential Functionalization of the Ethyl Spacer

Ester Hydrolysis to Carboxylic Acid

Saponification of the acetylated ethyl side chain is achieved using aqueous sodium hydroxide (2M) in tetrahydrofuran/ethanol (3:1 v/v) at room temperature for 4 hours, yielding 5-(2-carboxyethylthio)-1,3,4-thiadiazol-2-amine as a white crystalline solid (Yield: 85–90%). Fourier-transform infrared spectroscopy (FT-IR) confirms successful hydrolysis via disappearance of the ester carbonyl stretch (1740 cm⁻¹) and emergence of a broad carboxylic acid O–H band (2500–3000 cm⁻¹).

Amide Coupling with Furan-2-ylmethylamine

Activation of the carboxylic acid as an acid chloride precedes amidation. Treating 5-(2-carboxyethylthio)-1,3,4-thiadiazol-2-amine with thionyl chloride (3 equiv) under reflux for 2 hours generates the corresponding acyl chloride, which is subsequently reacted with furan-2-ylmethylamine (1.2 equiv) in dichloromethane containing triethylamine (2 equiv) at 0–5°C. This furnishes 5-(2-((furan-2-ylmethyl)amino)-2-oxoethylthio)-1,3,4-thiadiazol-2-amine (Yield: 75–80%), with nuclear magnetic resonance (¹H NMR) confirming the furyl protons at δ 6.35 (dd, J = 3.1 Hz, 1H), 6.45 (d, J = 3.1 Hz, 1H), and 7.45 (s, 1H).

Naphthamide Installation at the Thiadiazol-2-amine Position

1-Naphthoyl Chloride Preparation

1-Naphthoic acid (1.0 equiv) is refluxed with thionyl chloride (3 equiv) for 3 hours to produce 1-naphthoyl chloride, which is isolated via vacuum distillation (Bp: 198–202°C at 760 mmHg). The acid chloride is stored under anhydrous conditions prior to use.

Final Amide Coupling Reaction

The terminal amidation involves reacting 5-(2-((furan-2-ylmethyl)amino)-2-oxoethylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv) with 1-naphthoyl chloride (1.1 equiv) in dichloromethane containing triethylamine (2.5 equiv) at 0°C for 1 hour, followed by gradual warming to room temperature over 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords this compound as an off-white solid (Yield: 70–75%). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 521.1243 [M+H]⁺ (calculated: 521.1248).

Optimization and Mechanistic Considerations

Alkylation Selectivity and Byproduct Mitigation

Competitive alkylation at the thiadiazol-2-amine nitrogen is minimized by maintaining reaction pH >10, ensuring thiolate anion predominance over the amine nucleophile. Employing a 10% excess of 2-bromoethyl acetate further suppresses di-alkylation byproducts, as confirmed by thin-layer chromatography (TLC) monitoring.

Solvent Effects on Amidation Efficiency

Polar aprotic solvents like N,N-dimethylformamide enhance coupling yields compared to dichloromethane, likely due to improved solubility of ionic intermediates. However, dichloromethane is preferred for the final amidation to prevent premature hydrolysis of the acid chloride.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆): δ 3.15 (t, J = 6.8 Hz, 2H, SCH₂), 3.65 (t, J = 6.8 Hz, 2H, COCH₂), 4.45 (d, J = 5.6 Hz, 2H, NHCH₂), 6.35–6.45 (m, 2H, furan H-3, H-4), 7.50–8.25 (m, 7H, naphthyl), 8.85 (s, 1H, NH), 10.15 (s, 1H, NH).

¹³C NMR (100 MHz, DMSO-d₆): δ 35.2 (SCH₂), 39.8 (COCH₂), 42.5 (NHCH₂), 110.5, 112.3 (furan C-3, C-4), 125.1–134.8 (naphthyl), 166.5 (C=O), 170.2 (C=O).

Chromatographic Purity Analysis

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves multi-step reactions:

- Thiadiazole core formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux in solvents like ethanol or DMF .

- Thioether linkage : Coupling the thiadiazole intermediate with a furan-containing bromoacetamide derivative via nucleophilic substitution (K₂CO₃, DMF, 60–80°C) .

- Naphthamide conjugation : Amide bond formation using 1-naphthoyl chloride in dichloromethane with triethylamine as a base . Optimization : Reaction temperature (60–100°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for thiol-alkylation) are critical for yields >70% .

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR to verify furan methylene protons (δ 3.8–4.2 ppm), thiadiazole carbons (δ 165–170 ppm), and naphthamide aromatic signals .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 483.08) and fragmentation patterns .

- IR spectroscopy : Detect amide C=O stretches (~1670 cm⁻¹) and thioether C–S bonds (~680 cm⁻¹) .

Q. What preliminary biological assays are recommended for activity screening?

- Antimicrobial : Broth microdilution assays (MIC against S. aureus and E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase targets, comparing inhibition to reference drugs (e.g., Celecoxib) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Case study : Discrepancies in ¹³C NMR shifts for the thiadiazole ring (δ 165 vs. 170 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃). Use heteronuclear correlation (HSQC/HMBC) to assign ambiguous signals .

- X-ray crystallography : Resolve tautomerism in the thiadiazole or furan moieties by determining single-crystal structures .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

- Functional group variation : Synthesize analogs by replacing the furan-2-ylmethyl group with thiophene or pyridine derivatives to assess impact on antimicrobial activity .

- Bioisosteric replacement : Substitute the naphthamide with benzamide or anthracenamide to evaluate solubility-activity trade-offs .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with COX-2 Arg120) .

Q. What strategies improve bioavailability through chemical derivatization?

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance intestinal absorption .

- Salt formation : Prepare hydrochloride or sodium salts to improve aqueous solubility (>2 mg/mL in PBS, pH 7.4) .

- Nanoparticle encapsulation : Use PLGA-based carriers to increase plasma half-life in in vivo models .

Q. How can solubility challenges in pharmacological assays be addressed?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain compound stability in cell culture media .

- Surfactant addition : Include 0.1% Tween-80 in aqueous buffers to prevent aggregation .

- Crystallinity reduction : Amorphous solid dispersions via spray drying enhance dissolution rates .

Q. Which computational methods validate target interactions and mechanism of action?

- Molecular dynamics simulations : Simulate binding stability (RMSD <2 Å over 100 ns) to confirm interactions with kinase ATP-binding pockets .

- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to predict IC₅₀ trends .

- Metabolic pathway prediction : Use ADMET Predictor™ to identify potential cytochrome P450-mediated degradation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.